2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine and methoxy groups, and an azabicyclo octane moiety with a methylsulfonyl group. Its unique structure suggests it could have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide or methanol in the presence of a base.
Formation of the Azabicyclo Octane Moiety: This step involves the construction of the azabicyclo[3.2.1]octane ring system, which can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Sulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the benzamide linkage is formed by reacting the substituted benzoyl chloride with the amine group of the azabicyclo octane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Products may include carboxylic acids, sulfoxides, or sulfones.
Reduction: Products may include dehalogenated compounds or reduced amides.
Substitution: Products may include substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide may be studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in terms of stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The azabicyclo octane moiety may enhance its ability to cross biological membranes, while the benzamide core could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the azabicyclo octane and methylsulfonyl groups, making it less complex and potentially less active biologically.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Lacks the bromine and methoxy groups, which may alter its reactivity and biological activity.
5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Lacks the bromine atom, which could affect its chemical and biological properties.
Uniqueness
The presence of both the bromine and methoxy groups, along with the azabicyclo octane and methylsulfonyl moieties, makes 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide unique. These structural features may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4S/c1-23-13-5-6-15(17)14(9-13)16(20)18-10-7-11-3-4-12(8-10)19(11)24(2,21)22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXXYLHOZJHGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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